An In-depth Technical Guide to Sulfo-Cy3.5-DBCO for Researchers and Drug Development Professionals
An In-depth Technical Guide to Sulfo-Cy3.5-DBCO for Researchers and Drug Development Professionals
Introduction
Sulfo-Cy3.5-DBCO is a highly specialized fluorescent probe designed for the precise labeling of biomolecules through a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This water-soluble cyanine dye is equipped with a dibenzocyclooctyne (DBCO) group, enabling covalent bond formation with azide-containing molecules without the need for a cytotoxic copper catalyst. Its enhanced water solubility, due to the presence of sulfonate groups, makes it an ideal reagent for bioconjugation in aqueous environments, minimizing the use of organic co-solvents that can be detrimental to sensitive biological samples.
This technical guide provides a comprehensive overview of Sulfo-Cy3.5-DBCO, including its chemical and spectral properties, the mechanism of action in copper-free click chemistry, detailed experimental protocols for its application, and its utility in various research and drug development contexts.
Core Properties of Sulfo-Cy3.5-DBCO
Sulfo-Cy3.5-DBCO is a bright, orange-red fluorescent dye characterized by its excellent photostability and high quantum yield.[1] The key features of this molecule are the Cy3.5 fluorophore, which provides the fluorescent signal, the DBCO moiety for covalent ligation to azides, and the sulfonate groups that confer hydrophilicity.
Chemical and Physical Properties
| Property | Value | Reference |
| Appearance | Dark purple solid | [2] |
| Solubility | Soluble in water, DMSO, DMF, and methanol | [2][3][4] |
| Storage Conditions | Store at -20°C, protected from light |
Spectral Properties
The spectral characteristics of Sulfo-Cy3.5-DBCO make it compatible with common fluorescence microscopy and flow cytometry setups.
| Spectral Property | Value | Reference |
| Excitation Maximum (λex) | ~581-591 nm | |
| Emission Maximum (λem) | ~596-604 nm | |
| Stokes Shift | ~15 nm | |
| Molar Extinction Coefficient (ε) | ~139,000 L·mol⁻¹·cm⁻¹ | |
| Quantum Yield (Φ) | ~0.11-0.15 |
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Sulfo-Cy3.5-DBCO participates in a highly efficient and bioorthogonal ligation reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a type of [3+2] cycloaddition between the strained alkyne (DBCO) of the dye and an azide-functionalized molecule, resulting in the formation of a stable triazole linkage.
The primary advantage of SPAAC is that it proceeds readily at physiological temperatures and pH without the need for a copper catalyst, which can be toxic to living cells. The driving force for this reaction is the high ring strain of the cyclooctyne ring in the DBCO group, which significantly lowers the activation energy of the cycloaddition. The bioorthogonal nature of the azide and DBCO groups ensures that they react specifically with each other and do not cross-react with other functional groups present in biological systems.
Applications in Research and Drug Development
The unique properties of Sulfo-Cy3.5-DBCO make it a versatile tool for a wide range of applications in life sciences and drug development.
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Fluorescence Microscopy: Enables high-resolution imaging of labeled cells and tissues.
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Flow Cytometry: Provides distinct fluorescent signals for cell sorting and analysis.
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Bioconjugation: Efficiently labels proteins, nucleic acids, and other biomolecules for downstream analysis.
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Molecular Probes: Used in bioanalytical assays to study molecular interactions.
Experimental Protocols
The following section provides a detailed methodology for a typical bioconjugation experiment involving the labeling of an azide-modified protein with Sulfo-Cy3.5-DBCO.
Materials
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Azide-modified protein (e.g., an antibody or recombinant protein with a genetically encoded azide-containing unnatural amino acid).
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Sulfo-Cy3.5-DBCO.
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Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4. Note: Avoid buffers containing azides (e.g., sodium azide) as they will react with the DBCO group.
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Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
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Spin desalting columns or dialysis tubing for purification.
Experimental Workflow
Step-by-Step Protocol
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Preparation of Reagents:
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Prepare a stock solution of Sulfo-Cy3.5-DBCO in anhydrous DMSO or DMF at a concentration of 1-10 mM.
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Dissolve the azide-modified protein in the reaction buffer (PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.
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Labeling Reaction:
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Add the Sulfo-Cy3.5-DBCO stock solution to the protein solution. A 10-20 fold molar excess of the dye over the protein is a good starting point for optimization. The final concentration of DMSO or DMF in the reaction mixture should be kept below 10% to avoid protein denaturation.
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Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the fluorophore.
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Purification of the Labeled Protein:
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Remove the unreacted Sulfo-Cy3.5-DBCO from the labeled protein using a spin desalting column or by dialysis against the reaction buffer. This step is crucial to remove background fluorescence from the free dye.
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Characterization of the Labeled Protein:
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Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated using the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum) and their respective extinction coefficients.
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Analyze the labeled protein by SDS-PAGE to confirm conjugation and assess the purity of the product. The labeled protein should exhibit fluorescence when visualized with an appropriate imaging system.
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Conclusion
Sulfo-Cy3.5-DBCO is a powerful and versatile fluorescent probe for the specific labeling of azide-modified biomolecules. Its high water solubility, bright fluorescence, and participation in the bioorthogonal SPAAC reaction make it an invaluable tool for researchers and drug development professionals. The detailed protocols and technical information provided in this guide will enable users to effectively employ Sulfo-Cy3.5-DBCO in a variety of applications, from cellular imaging to the development of targeted therapeutics.
